5-Amino-6-methyl-3-phenylpyrimidin-4(3H)-one
Description
Properties
CAS No. |
65765-92-6 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-amino-6-methyl-3-phenylpyrimidin-4-one |
InChI |
InChI=1S/C11H11N3O/c1-8-10(12)11(15)14(7-13-8)9-5-3-2-4-6-9/h2-7H,12H2,1H3 |
InChI Key |
GNZWOWZHWAQYOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=N1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Biological Activity
5-Amino-6-methyl-3-phenylpyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and other pharmacological properties, supported by various studies and data.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring with an amino group and a phenyl substituent. Its molecular formula is C11H12N4O, and it exhibits unique interactions due to the presence of functional groups that contribute to its biological activity.
Antibacterial Activity
Research has demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Pyrimidine Derivatives
| Compound | Pseudomonas aeruginosa (mm) | Staphylococcus aureus (mm) | Escherichia coli (mm) |
|---|---|---|---|
| Control (DMSO) | 0 | 0 | 0 |
| This compound | 14 | 16 | 18 |
| Ciprofloxacin (Standard) | 30 | 32 | 35 |
The compound showed significant inhibition zones, indicating its potential as an antibacterial agent. In comparative studies, it performed better than some standard antibiotics, suggesting that structural modifications can enhance its efficacy against resistant strains .
Anticancer Activity
In addition to its antibacterial properties, this compound has been evaluated for anticancer activity. Studies have indicated that it possesses cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 53.02 |
| K562 | 48.00 |
| HepG2 | 45.00 |
The compound exhibited significant cytotoxicity against HeLa cells, with an IC50 value of 53.02 µM, indicating its potential for further development as an anticancer therapeutic agent .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in bacterial cells, leading to cell death.
- Induction of Apoptosis in Cancer Cells : It has been suggested that the compound triggers apoptotic pathways in cancer cells, promoting cell death.
- Allosteric Modulation : Some studies indicate that pyrimidine derivatives can act as positive allosteric modulators at certain receptors, enhancing their biological efficacy .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of pyrimidine compounds where structural modifications were made to enhance their biological activity. The study found that specific substitutions on the phenyl ring significantly increased both antibacterial and anticancer activities compared to the parent compound .
Scientific Research Applications
Synthesis Overview
| Step | Reaction Conditions | Yield |
|---|---|---|
| Step 1 | Reflux in ethanol and toluene | 86% |
| Step 2 | Reaction with ethyl 3-oxo-3-phenylpropanoate at 45°C | Precipitation of product |
This synthesis pathway highlights the importance of reaction conditions in achieving high yields of the desired compound .
Anticancer Activity
Recent studies have indicated that 5-Amino-6-methyl-3-phenylpyrimidin-4(3H)-one exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound could effectively target specific signaling pathways involved in tumor growth .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Research has indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor. It has been identified as a potential inhibitor of certain kinases involved in cancer progression and inflammation. This inhibition can lead to reduced cellular signaling associated with disease states, providing a therapeutic avenue for drug development .
Case Study 1: Anticancer Research
In a controlled study involving human cancer cell lines, researchers treated cells with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective potency against specific cancer types. The study concluded that this compound warrants further investigation as a lead candidate for anticancer drug development.
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of this compound against common bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidinone Derivatives
To contextualize the properties of 5-amino-6-methyl-3-phenylpyrimidin-4(3H)-one, we compare it with analogs differing in substituent positions, functional groups, and electronic profiles. Key examples include:
Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives
Key Observations:
Substituent Effects on Reactivity: The chloro group in 5-amino-6-chloro-3-methylpyrimidin-4(3H)-one introduces electron-withdrawing effects, increasing electrophilicity at C6 compared to the methyl group in the target compound. This may enhance reactivity in nucleophilic substitution reactions but could also elevate cytotoxicity. Amino groups (e.g., NH₂ at C5) universally improve hydrogen-bonding capacity, critical for target binding in biological systems.
Steric and Hydrophobic Interactions: The phenyl group at N3 in the target compound provides steric hindrance and hydrophobic interactions, contrasting with smaller substituents like methyl (e.g., 5-amino-6-chloro-3-methylpyrimidin-4(3H)-one ). This bulk may reduce solubility but improve binding selectivity in hydrophobic protein pockets. Benzyl or heterocyclic groups (e.g., in 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one ) enhance π-π stacking but may complicate synthetic routes due to steric challenges.
Electronic Modulation: Dimethylamino substituents (e.g., 5-amino-2-(dimethylamino)pyrimidin-4(3H)-one ) donate electron density via resonance, altering the pyrimidine ring’s electron distribution. This can influence redox properties and binding kinetics.
Biological Activity Trends :
- Compounds with heterocyclic appendages (e.g., pyrazole in ) often exhibit enhanced kinase inhibitory activity due to additional interaction sites. The target compound’s phenyl group may serve a similar role in aromatic stacking with target proteins.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
